

4-Methoxy-N-(p-tolyl)aniline CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-N-(p-tolyl)aniline

Cat. No.: B1589118

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-N-(p-tolyl)aniline**: Synthesis, Properties, and Applications

Introduction

4-Methoxy-N-(p-tolyl)aniline, a diarylamine derivative, serves as a crucial building block in the realms of materials science and medicinal chemistry. Its structural motif, featuring both an electron-donating methoxy group and a methyl group on separate phenyl rings bridged by a secondary amine, imparts specific electronic and steric properties that make it a valuable intermediate. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These data points are critical for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	19811-93-9	
Molecular Formula	C ₁₄ H ₁₅ NO	
Molecular Weight	213.28 g/mol	
IUPAC Name	4-methoxy-N-(4-methylphenyl)benzenamine	
Synonyms	N-(4-Methoxyphenyl)-4-methylaniline	
Appearance	Light brown to off-white crystalline powder	
Melting Point	101 - 105 °C	
Boiling Point	~360.5 °C at 760 mmHg (Predicted)	
Solubility	Soluble in chloroform and methanol	

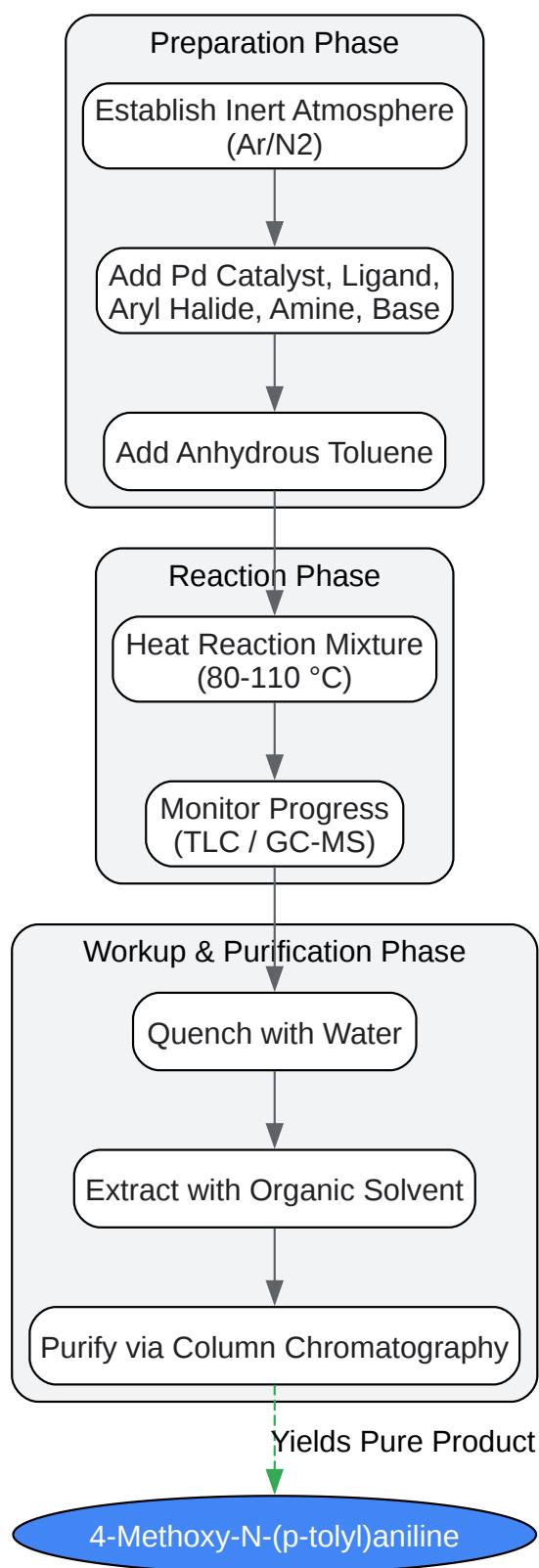
Synthesis and Mechanistic Considerations: The Buchwald-Hartwig Amination

The most prevalent and efficient method for synthesizing **4-Methoxy-N-(p-tolyl)aniline** is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The choice of reactants for this specific molecule involves coupling p-toluidine with 4-bromoanisole or, alternatively, p-anisidine with 4-bromotoluene.

Expert Rationale for Component Selection:

- Catalyst System: A palladium(0) complex is the active catalyst. It is typically generated *in situ* from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The choice of ligand (e.g., BINAP, Xantphos) is critical; bulky, electron-rich phosphine ligands are

essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst decomposition.


- **Base:** A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required. Its primary role is to deprotonate the amine (p-toluidine or p-anisidine), forming the more nucleophilic amide anion, which can then engage with the palladium center.
- **Solvent:** Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and the reactive intermediates.

Generalized Experimental Protocol:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).
- **Reagent Addition:** Add the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), the amine (e.g., p-toluidine, 1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
- **Solvent and Reaction:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous toluene via syringe.
- **Heating:** Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the Buchwald-Hartwig synthesis.

Applications in Research and Development

The utility of **4-Methoxy-N-(p-tolyl)aniline** stems from its role as a versatile intermediate.

- Materials Science (OLEDs): Diarylamine structures are central to the development of hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). This compound can be further functionalized to create more complex, triarylamine-based structures that possess the requisite electronic properties (e.g., appropriate HOMO levels, high hole mobility) for efficient charge transport in OLED devices.
- Medicinal Chemistry and Drug Discovery: The diarylamine scaffold is present in numerous biologically active molecules. This compound serves as a starting point for synthesizing analogs of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. The methoxy and methyl groups offer sites for metabolic activity and can be modified to tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

- Hazard Classification:
 - Skin Irritation (Category 2)
 - Eye Irritation (Category 2A)
 - Specific target organ toxicity — single exposure (Category 3), Respiratory system
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

- **Handling and Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
- To cite this document: BenchChem. [4-Methoxy-N-(p-tolyl)aniline CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589118#4-methoxy-n-p-tolyl-aniline-cas-number-and-properties\]](https://www.benchchem.com/product/b1589118#4-methoxy-n-p-tolyl-aniline-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com